[3-(3,4-二甲氧基苯基)-1-苯基吡唑-4-基]-哌啶-1-甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperidine compounds involves various chemical reactions, often starting with a base piperidine structure that is modified through reactions like Mannich condensation, reductive amination, or substitution reactions. For example, similar compounds have been synthesized by condensing diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides in the presence of bases like triethylamine, indicating a general approach for synthesizing piperidine derivatives (Prasad et al., 2008).
Molecular Structure Analysis
Molecular structure analysis typically involves X-ray crystallography, NMR, and computational modeling. The structures of piperidine derivatives are characterized by their crystalline form, bond lengths, and angles. For instance, the piperidine ring often adopts a chair conformation, a common characteristic for six-membered cyclic compounds, providing stability to the molecule's overall structure (Girish et al., 2008).
科学研究应用
神经阻滞剂
一项关于神经阻滞药物基团的研究发现,具有苯基-4-哌啶甲酮基团的化合物表现出强效的神经阻滞活性,暗示它们在治疗精神分裂症等疾病中的实用性。这些化合物在阻断d-安非他命致死性和抑制动物模型中的条件性回避行为方面表现出显著效果,突显了它们作为长效神经阻滞剂的潜力(Boswell et al., 1978)。
抗惊厥和镇痛活性
研究N-曼尼希碱基衍生自3-甲基-3-苯基和3,3-二甲基琥珀酰亚胺的化合物显示这些化合物在最大电击(MES)和皮下戊巴比妥(scPTZ)癫痫试验中具有抗惊厥活性。值得注意的是,其中一些衍生物显示对大鼠电刺激诱导的癫痫具有保护作用,额外的体外研究表明抑制NaV1.2钠通道电流,为其效果提供了潜在机制(Kamiński et al., 2013)。
抗微生物药剂
通过席夫碱基形成和环化合成的5,6-二甲氧基-1-茚酮的新衍生物已被探索其抗微生物活性。这些化合物在筛选中显示出有希望的抗菌活性,暗示它们作为抗微生物药剂的潜在用途。这些衍生物的结构-活性关系(SAR)研究可以为设计更有效的抗微生物化合物提供见解(Patel et al., 2018)。
降压活性
合成并评估了4-哌啶基-1,3-二氢-2-氧-2H-苯并咪唑的立体异构体,用于评估其降压活性。研究结果表明,光学异构体之间的药理活性存在差异,其中(+)异构体通常显示出更强的降压作用和α-肾上腺素受体阻滞活性。这项研究强调了立体化学在抗高血压药物开发中的重要性(Kasuya et al., 1983)。
属性
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-12-11-17(15-21(20)29-2)22-19(23(27)25-13-7-4-8-14-25)16-26(24-22)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKIHNFPJZNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。